4-Methylthio-3-butenylglucosinolate

Description

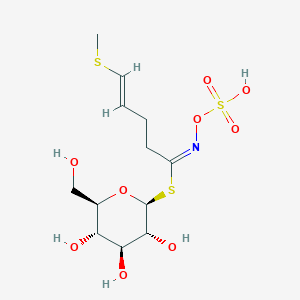

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO9S3 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1E)-5-methylsulfanyl-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C12H21NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,18,19,20)/b5-3+,13-8+/t7-,9-,10+,11-,12+/m1/s1 |

InChI Key |

WKDRWPTXVNSBKA-NFLFWLNVSA-N |

Isomeric SMILES |

CS/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CSC=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis of 4 Methylthio 3 Butenylglucosinolate

Precursor Amino Acid Pathways to Aliphatic Glucosinolates

Aliphatic glucosinolates, a major class of these secondary metabolites, primarily derive from the amino acid methionine. oup.comencyclopedia.pub The initial phase of their biosynthesis involves extending the carbon chain of methionine to create homologues of varying lengths, which serve as the direct precursors for the core structure formation. researchgate.net

The biosynthesis of most aliphatic glucosinolates in the Brassicaceae family originates from methionine that has undergone a chain elongation process. srce.hrresearchgate.net This iterative process sequentially adds methylene (B1212753) groups to the methionine side chain, with the capacity to add up to nine additional groups. srce.hrportlandpress.com The chain elongation cycle consists of three principal steps:

Condensation: The cycle starts with the condensation of a 2-oxo acid derived from methionine with acetyl-CoA. researchgate.netnih.gov This key step is catalyzed by methylthioalkylmalate synthase (MAMS) enzymes. oup.comportlandpress.com

Isomerization: The resulting product undergoes isomerization. researchgate.netoup.com

Oxidative Decarboxylation: The cycle concludes with an oxidative decarboxylation, which yields a new 2-oxo acid with an additional methylene group. researchgate.netnih.govoup.com This elongated 2-oxo acid can then either re-enter the elongation cycle for further extension or proceed to a transamination step to form a chain-elongated amino acid. mdpi.com

This entire pathway is thought to have evolved from the non-iterative process of leucine (B10760876) biosynthesis. portlandpress.comoup.com

Branched-chain aminotransferases (BCATs) are crucial enzymes that catalyze the reversible transamination steps within the methionine chain elongation pathway, highlighting the close relationship between primary amino acid metabolism and secondary metabolite production. nih.govplos.org

BCAT4: This enzyme is primarily responsible for the initial step of the chain elongation pathway: the deamination of methionine into its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoate (B1231810) (MTOB). encyclopedia.pubnih.govh1.co Studies on Arabidopsis thaliana mutants have shown that a lack of BCAT4 leads to a significant reduction in the accumulation of methionine-derived aliphatic glucosinolates. h1.co

BCAT3: This enzyme is believed to catalyze the final transamination steps in the chain elongation process. It converts the elongated 2-oxo acids (e.g., 5-methylthiopentyl-2-oxo acid and 6-methylthiohexyl-2-oxo acid) into their corresponding chain-elongated methionine derivatives, such as homomethionine and dihomomethionine. oup.comnih.gov BCAT3 can also partially substitute for BCAT4's function if the latter is absent. nih.gov

Core Structure Formation Enzymes and Their Functions

Following chain elongation, the modified amino acid enters the second phase of biosynthesis: the formation of the glucosinolate core structure. nih.govnih.gov This series of reactions is conserved across all classes of glucosinolates, converting the amino acid precursor into a parent glucosinolate. mdpi.comnih.gov

Two distinct families of cytochrome P450 enzymes catalyze the initial critical steps in forming the core structure. srce.hrresearchgate.net

CYP79 Family: These enzymes catalyze the first committed step, which is the conversion of the chain-elongated amino acid into the corresponding aldoxime. nih.govmdpi.comnih.gov Specifically for aliphatic glucosinolates, CYP79F1 and CYP79F2 are responsible for metabolizing chain-elongated methionine derivatives. srce.hrnih.govmdpi.com

CYP83 Family: The aldoximes produced by the CYP79 enzymes are subsequently metabolized by the CYP83 family. srce.hrnih.gov CYP83A1 specifically handles the aliphatic aldoximes derived from methionine homologues. srce.hrnih.govmdpi.com This reaction converts the aldoximes into unstable intermediates, believed to be aci-nitro compounds or nitrile oxides. srce.hrmdpi.com

The final stages of core structure formation involve the addition of sulfur and glucose moieties.

Sulfur Incorporation: The unstable intermediate from the CYP83A1 reaction is conjugated to a sulfur donor, typically glutathione. This product is then cleaved by a carbon-sulfur lyase, SUR1, to generate a thiohydroximic acid. mdpi.comfrontiersin.org

Glucosylation: The thiohydroximic acid is then glucosylated by a UDP-glucosyltransferase (UGT). nih.govmdpi.com For methionine-derived glucosinolates, this step is catalyzed by the enzyme UGT74C1, resulting in the formation of a desulfoglucosinolate. encyclopedia.pubmdpi.com

Sulfation: The biosynthesis of the core structure is completed by the sulfation of the desulfoglucosinolate. nih.govmdpi.com This final step is catalyzed by sulfotransferases (SOTs), such as SOT17 and SOT18, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor to produce the intact glucosinolate. encyclopedia.pubfrontiersin.orgmdpi.com

Side-Chain Decoration and Modifications Specific to 4-Methylthio-3-butenylglucosinolate

The structural diversity of glucosinolates arises from the final phase of biosynthesis, where the side chain of the parent glucosinolate undergoes various modifications. srce.hrnih.gov this compound, also known as glucoraphasatin, is the characteristic and predominant glucosinolate found in radish (Raphanus sativus). plos.orgresearchgate.netfrontiersin.org Its formation requires a specific dehydrogenation step.

The direct precursor to this compound is believed to be 4-methylthiobutylglucosinolate (B1231797) (also known as glucoerucin). frontiersin.org In radish, a key enzymatic reaction creates the distinctive unsaturated double bond in the side chain. This conversion is catalyzed by the enzyme Glucoraphasatin Synthase 1 (GRS1), a Fe(II)-dependent dioxygenase, which dehydrogenates 4-methylthiobutylglucosinolate to form this compound. frontiersin.org This specific modification pathway distinguishes the biosynthesis of this compound in radish from the more commonly studied pathways in Arabidopsis, where alkenyl glucosinolates are typically formed via a different mechanism involving S-oxygenated intermediates and AOP enzymes. nih.govfrontiersin.org

Data Tables

Table 1: Key Enzymes in the

| Enzyme/Enzyme Family | Abbreviation | Function | Stage of Biosynthesis | References |

| Methylthioalkylmalate Synthase | MAMs | Condenses 2-oxo acid with acetyl-CoA | Methionine Chain Elongation | oup.comportlandpress.com |

| Branched-Chain Aminotransferase 4 | BCAT4 | Deaminates methionine to 4-methylthio-2-oxobutanoate | Methionine Chain Elongation | encyclopedia.pubnih.govh1.co |

| Branched-Chain Aminotransferase 3 | BCAT3 | Converts elongated 2-oxo acids to elongated amino acids | Methionine Chain Elongation | oup.commdpi.comnih.gov |

| Cytochrome P450 Family 79 | CYP79 (F1/F2) | Converts elongated amino acids to aldoximes | Core Structure Formation | srce.hrnih.govmdpi.com |

| Cytochrome P450 Family 83 | CYP83 (A1) | Converts aliphatic aldoximes to aci-nitro compounds | Core Structure Formation | srce.hrnih.govmdpi.com |

| UDP-Glucosyltransferase 74C1 | UGT74C1 | Glucosylates thiohydroximic acid to form desulfoglucosinolate | Core Structure Formation | encyclopedia.pubmdpi.com |

| Sulfotransferase 17/18 | SOT17/18 | Sulfates desulfoglucosinolate to form intact glucosinolate | Core Structure Formation | mdpi.com |

| Glucoraphasatin Synthase 1 | GRS1 | Dehydrogenates 4-methylthiobutylglucosinolate | Side-Chain Modification | frontiersin.org |

Glucoraphasatin Synthase 1 (GRS1) Activity

The key enzyme responsible for the synthesis of this compound is Glucoraphasatin Synthase 1 (GRS1) nih.govsci-hub.se. GRS1 is a 2-oxoglutarate-dependent dioxygenase that catalyzes the desaturation of the side chain of glucoerucin (B1204559) (4-methylthiobutyl glucosinolate) to form glucoraphasatin nih.govfrontiersin.org. This enzymatic step is a major determinant of the distinct aliphatic glucosinolate profile observed in radish compared to other Brassicaceae like Chinese cabbage usx.edu.cn.

Genetic studies using radish mutants, grs1-1 and grs1-2, which are deficient in glucoraphasatin production, were instrumental in identifying the GRS1 gene nih.govresearchgate.net. These mutants accumulate high levels of glucoerucin, the substrate for GRS1, and lack both glucoraphasatin and its S-oxygenated derivative, glucoraphenin (B1237682) (4-methylsulfinyl-3-butenyl glucosinolate) nih.gov. The expression of the GRS1 gene is a critical factor for the accumulation of glucoraphasatin in radish mdpi.com. While recombinant GRS1 activity was not detected in vitro, suggesting a possible need for additional factors, the overexpression of GRS1 cDNA in transgenic Arabidopsis led to the accumulation of glucoraphasatin, confirming its function in vivo nih.gov.

Mechanisms of Desaturation

The desaturation of the glucoerucin side chain is a pivotal secondary modification in the biosynthesis of this compound nih.govfrontiersin.org. This reaction introduces a double bond into the butyl side chain, converting the saturated 4-methylthiobutyl moiety of glucoerucin into the 4-methylthio-3-butenyl side chain of glucoraphasatin frontiersin.org. This specific desaturation is catalyzed by the GRS1 enzyme nih.gov.

In the broader context of glucosinolate biosynthesis within the Brassicaceae family, desaturation of the glucosinolate side chain is a known secondary modification process. For instance, the BoGSL-ALK gene in Brassica oleracea is involved in the desaturation of the glucosinolate side chain nih.govjst.go.jp. These desaturation steps contribute to the vast diversity of glucosinolate structures found in nature frontiersin.orgfrontiersin.org. The action of GRS1 in radish represents a unique instance of this type of modification, leading to a glucosinolate that is characteristic of the Raphanus genus nih.govresearchgate.net.

Metabolism and Degradation Pathways of 4 Methylthio 3 Butenylglucosinolate

Myrosinase-Mediated Hydrolysis of 4-Methylthio-3-butenylglucosinolate

The principal pathway for the degradation of this compound is through hydrolysis catalyzed by myrosinase. researchmap.jp This enzyme is physically separated from its glucosinolate substrate in intact plant tissues and only comes into contact when the plant is damaged, such as through cutting or chewing. researchmap.jpnih.gov This interaction initiates the breakdown of the glucosinolate into various bioactive compounds. jst.go.jpnih.govwur.nl

Myrosinase, a thioglucoside glucohydrolase, cleaves the thioglucosidic bond in this compound. researchmap.jp This action releases glucose and an unstable intermediate, the aglycone. The stability and activity of myrosinase are significantly influenced by environmental factors, particularly pH. researchgate.netunise.org

The optimal pH for myrosinase activity varies depending on the plant source. For instance, myrosinase from Brassica napus shows optimal activity in a pH range of 4 to 7. researchgate.netunise.org In contrast, myrosinase from white and red cabbage exhibits peak activity at a pH of 8. ulisboa.pt For broccoli, the optimal pH is between 6.5 and 7.0, which is the natural pH of its juice. wur.nlulisboa.pt Generally, acidic conditions can lead to a decrease in myrosinase activity, with very low pH levels (e.g., below 3) potentially causing complete deactivation. unise.orgmdpi.com Conversely, neutral to slightly alkaline conditions often favor the formation of isothiocyanates. researchgate.netunise.org

| Plant Source | Optimal pH Range | Reference |

|---|---|---|

| Brassica napus | 4-7 | researchgate.netunise.org |

| White and Red Cabbage | 8 | ulisboa.pt |

| Broccoli | 6.5-7.0 | wur.nlulisboa.pt |

| Watercress | Slightly higher at pH 7 and 9 | unise.org |

| Horseradish | Broad range of 5.0-8.0 | ijcmas.com |

The primary product of the myrosinase-catalyzed hydrolysis of this compound under neutral to slightly alkaline conditions is 4-methylthio-3-butenyl isothiocyanate (4MTB-ITC). researchmap.jpresearchgate.netunise.org This volatile compound is largely responsible for the characteristic pungent flavor of daikon radish. jircas.go.jptandfonline.com The formation of 4MTB-ITC is a result of the spontaneous rearrangement of the unstable aglycone intermediate produced during the initial enzymatic cleavage. nih.gov It is the most abundant isothiocyanate found in radish and is considered a key bioactive compound. frontiersin.orgresearchgate.net

Alternative Hydrolysis Products and Their Formation Mechanisms

While 4MTB-ITC is a major hydrolysis product, the breakdown of this compound can also yield other compounds, such as nitriles, epithionitriles, and thiocyanates. jst.go.jpnih.gov The formation of these alternative products is often influenced by specific proteins and reaction conditions. nih.govfrontiersin.org

Under certain conditions, particularly in the presence of specific proteins, the hydrolysis of glucosinolates can lead to the formation of nitriles and epithionitriles instead of isothiocyanates. jst.go.jpnih.gov Acidic conditions have been shown to favor the formation of nitriles. unise.org The production of these compounds from this compound has been noted, although they are generally formed in smaller quantities compared to 4MTB-ITC in plants like radish, which have low epithiospecifier protein activity. researchmap.jpmdpi.com

The formation of thiocyanates is another alternative pathway in glucosinolate hydrolysis. jst.go.jpnih.gov This pathway is particularly noted for certain glucosinolates like allyl-, benzyl-, and 4-methylthiobutylglucosinolate (B1231797) in the presence of a thiocyanate-forming protein (TFP). nih.govnih.govaustinpublishinggroup.com While thiocyanate (B1210189) formation from this compound is not as commonly reported as isothiocyanate or nitrile formation, it represents a possible degradation route depending on the specific enzymatic machinery present in the plant.

Downstream Chemical Transformations of this compound Hydrolysis Products

The hydrolysis of this compound, primarily mediated by the enzyme myrosinase, yields 4-methylthio-3-butenyl isothiocyanate (MTBITC). This isothiocyanate is a highly reactive compound and serves as a precursor to a variety of downstream chemical transformations, leading to the formation of several notable products. nih.govjst.go.jptandfonline.com These transformations are influenced by factors such as pH, the presence of other molecules, and processing conditions. acs.orgchemrxiv.org

Formation of 2-Thioxo-3-pyrrolidinecarbaldehyde

A significant degradation product of 4-methylthio-3-butenyl isothiocyanate in aqueous media is 2-thioxo-3-pyrrolidinecarbaldehyde (TPC). scispace.comjircas.go.jp TPC is recognized as a major product generated from the pungent principle of radish. scispace.com Its formation is a key step in the subsequent generation of other complex molecules. tandfonline.com Research has identified the enolated form of 2-thioxo-3-pyrrolidinecarbaldehyde as a degradation product of 4-methylthio-3-butenyl isothiocyanate. acs.orgmdpi.com The instability of MTBITC in aqueous solutions contributes to the formation of TPC, which is considered a water-soluble degradation product. tandfonline.comnrel.gov

| Precursor | Degradation Product | Significance |

| 4-Methylthio-3-butenyl isothiocyanate (MTBITC) | 2-Thioxo-3-pyrrolidinecarbaldehyde (TPC) | A major water-soluble degradation product and an intermediate in the formation of carboline compounds. scispace.comtandfonline.com |

Carboline Compound Formation

The degradation products of 4-methylthio-3-butenyl isothiocyanate are crucial for the development of characteristic yellow pigments in products like salted radish roots (takuan-zuke). nih.govjst.go.jptandfonline.comscispace.com This involves the formation of carboline compounds. Specifically, 1-(2´-pyrrolidinethion-3´-yl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (PTCC) has been identified as a key yellow compound. scispace.com PTCC is formed through the Pictet-Spengler condensation reaction between 2-thioxo-3-pyrrolidinecarbaldehyde (TPC), a degradation product of MTBITC, and L-tryptophan. scispace.comtandfonline.com

This carboline compound plays a significant role in the yellowing of salted radish. scispace.com Further reactions can lead to the formation of other pigments, such as 2-[3-(2-thioxopyrrolidin-3-ylidene)methyl]-tryptophan (TPMT), which is also derived from MTBITC and contributes to the yellow color of takuan-zuke. nih.govtandfonline.com The formation of these pigments is influenced by factors like dehydration methods, salting temperature, and pH. mdpi.comtandfonline.com For instance, the yellowing process is accelerated at a pH below 5. mdpi.comnih.gov

| Reactants | Resulting Carboline Compound | Significance |

| 2-Thioxo-3-pyrrolidinecarbaldehyde (TPC) + L-Tryptophan | 1-(2´-pyrrolidinethion-3´-yl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (PTCC) | Precursor to yellow pigments in fermented radish products. scispace.comtandfonline.com |

| 4-Methylthio-3-butenyl isothiocyanate (MTBITC) derivative + Tryptophan | 2-[3-(2-Thioxopyrrolidin-3-ylidene)methyl]-tryptophan (TPMT) | A yellow pigment found in salted radish roots (takuan-zuke). nih.govtandfonline.com |

Stability and Degradation Pathways of Isothiocyanate Derivatives

4-methylthio-3-butenyl isothiocyanate is known to be an unstable compound, particularly in aqueous environments. tandfonline.comacs.orgresearchgate.net Its stability and degradation are significantly influenced by pH. For example, its degradation is rapid in neutral or alkaline conditions, while a low pH can inhibit the degradation reaction. acs.org This instability leads to a variety of breakdown products. researchgate.net

During aqueous heat treatment, isothiocyanates can degrade to form their corresponding amines and N,N'-dialk(en)yl thioureas. chemrxiv.org The reactivity of the isothiocyanate is related to its structure. chemrxiv.org Besides TPC, another degradation product identified is 3-(methylthio)methylene-2-thioxopyrrolidine (MeSTP). mdpi.com The degradation of 4-methylthio-3-butenyl isothiocyanate is a complex process that can also yield various sulfur-containing volatile compounds. nrel.gov

The table below summarizes the stability of 4-methylthio-3-butenyl isothiocyanate under different conditions.

| Condition | Effect on 4-Methylthio-3-butenyl isothiocyanate (MTBITC) | Reference |

| Aqueous solution | Unstable, readily degrades | tandfonline.com |

| Neutral to Alkaline pH | Rapid degradation | acs.org |

| Low pH | Increased stability, inhibition of degradation | acs.org |

| Heat treatment (aqueous) | Formation of amines and N,N'-dialk(en)yl thioureas | chemrxiv.org |

Genetic and Genomic Aspects of 4 Methylthio 3 Butenylglucosinolate Accumulation

Quantitative Trait Loci (QTL) Analysis for 4-Methylthio-3-butenylglucosinolate Content

Quantitative trait loci (QTL) analysis is a powerful statistical method used to pinpoint genomic regions that are associated with variation in a quantitative trait, such as the concentration of a specific chemical compound. researchgate.net In the context of this compound (4MTB-GSL), QTL analysis has been instrumental in identifying key genetic loci that control its accumulation, particularly in radish (Raphanus sativus L.), where it is a characteristic glucosinolate. nih.gov

In a study involving two F2 populations of radish, five QTLs associated with 4MTB-GSL content were identified. nih.govplos.org Three of these QTLs, designated GSL-QTL-1, GSL-QTL-3, and GSL-QTL-4, were consistently detected across the populations, indicating their significant and stable contribution to the trait. nih.govplos.org Notably, these three QTLs collectively accounted for over 50% of the total phenotypic variance observed in 4MTB-GSL content, highlighting their major role in determining the levels of this compound in radish roots. plos.org

Further investigation into these QTL regions led to the development of new SNP markers, which are crucial for fine-mapping and ultimately identifying the causative genes. plos.org The identification of these major QTLs provides a solid foundation for marker-assisted selection in breeding programs aimed at modulating 4MTB-GSL content in radish and other related crops.

Table 1: Detected QTLs for this compound Content in Radish

| QTL Name | Contribution to Phenotypic Variance | Consistency |

|---|---|---|

| GSL-QTL-1 | Major | Repeatedly Detected |

| GSL-QTL-3 | Largest Contribution | Repeatedly Detected |

| GSL-QTL-4 | Major | Repeatedly Detected |

| GSL-QTL-2 | Minor | Detected |

| GSL-QTL-5 | Minor | Detected |

Identification and Characterization of Genes Regulating this compound Biosynthesis

Through synteny analysis, which compares the gene order in the identified QTL regions of radish with the well-characterized genomes of Arabidopsis thaliana and Brassica rapa, several candidate genes have been proposed to be involved in 4MTB-GSL biosynthesis. nih.govplos.org These genes are primarily involved in the side-chain elongation of amino acid precursors, a critical step in the formation of aliphatic glucosinolates.

RsMAM3 and RsIPMDH1

RsMAM3, a gene linked to GSL-QTL-4, is a strong candidate for controlling the production of aliphatic glucosinolates. nih.govplos.org Its homolog in Arabidopsis, MAM3, is known to be involved in the side-chain elongation of methionine, the precursor for most aliphatic glucosinolates. nih.gov Expression analysis revealed that RsMAM3 levels were significantly higher in the radish parental line with high 4MTB-GSL content ('AZ26H') compared to the low-content line ('TBS'). plos.orgplos.org

RsBCAT4

Linked to GSL-QTL-1, RsBCAT4 encodes a branched-chain amino acid aminotransferase. nih.govplos.org In Arabidopsis, BCAT4 is involved in the first step of methionine chain elongation. nih.gov The expression of RsBCAT4 was also elevated in the high 4MTB-GSL radish line. plos.orgplos.org Interestingly, the additive effect of the allele from the high-content parent at this QTL was positive, suggesting it directly contributes to increased 4MTB-GSL levels. plos.org

Table 2: Candidate Genes for this compound Biosynthesis

| Gene | Associated QTL | Putative Function | Expression in High-Content Line |

|---|---|---|---|

| RsMAM3 | GSL-QTL-4 | Aliphatic glucosinolate production | Higher |

| RsIPMDH1 | GSL-QTL-2 | Leucine (B10760876) biosynthesis, co-expressed with GSL genes | Higher |

| RsBCAT4 | GSL-QTL-1 | Branched-chain amino acid aminotransferase | Higher |

Transcriptional Regulation of this compound Pathways

The biosynthesis of glucosinolates is tightly controlled at the transcriptional level by a complex network of transcription factors. These proteins bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their expression.

MYB Transcription Factors (MYB28, MYB29, MYB76)

A key family of transcription factors involved in regulating aliphatic glucosinolate biosynthesis is the R2R3-MYB family. mdpi.commdpi.com In Arabidopsis, three members of this family, MYB28, MYB29, and MYB76, are recognized as the primary positive regulators of genes involved in the synthesis of aliphatic glucosinolates. oup.comnih.gov Overexpression of these MYB factors leads to a significant increase in the accumulation of aliphatic glucosinolates. oup.com

MYB28 is considered a dominant regulator, and its expression is induced by sulfur deficiency. oup.comijcrt.org Studies in various Brassica species have confirmed that MYB28 homologs are associated with glucosinolate content. mdpi.com In radish, the expression of RsMYB28 has been shown to be positively correlated with the content of glucoraphasatin (4MTB-GSL). nih.gov

MYB29 expression is regulated by hormones such as methyl jasmonate and salicylic (B10762653) acid, which are involved in plant defense responses. oup.com

MYB76 appears to work in concert with MYB28 and MYB29 and may play a role in the spatial distribution of aliphatic glucosinolates within the plant. oup.comnih.gov Its expression is positively correlated with sulfur concentration. oup.com

Regulatory Networks in Glucosinolate Homeostasis

The regulation of glucosinolate biosynthesis is not a simple linear pathway but rather a complex and interconnected network. nih.govnih.gov This network allows the plant to fine-tune the production of different types of glucosinolates in response to various developmental and environmental cues. nih.gov

The interplay between different MYB factors is crucial for determining the final profile of aliphatic glucosinolates. nih.gov For instance, while MYB28 is a major activator, MYB29 and MYB76 also play distinct and sometimes overlapping roles. plos.org This regulatory system is further complicated by the fact that the levels of glucosinolate metabolites are not always directly coupled with the transcript levels of the biosynthetic genes, suggesting additional layers of regulation, such as post-transcriptional or metabolic feedback mechanisms. nih.gov

Mutational Analysis and Genetic Engineering for Modulating this compound Profiles

The manipulation of glucosinolate profiles in Brassica crops, including the alteration of this compound levels, is a significant area of research. This involves studying natural genetic variations and applying advanced genetic engineering techniques to achieve desired compositions. These efforts are driven by the goal of enhancing the nutritional value and agronomic traits of these important plants.

Natural genetic diversity provides a valuable resource for understanding and modifying metabolic pathways. In the case of this compound, also known as glucoraphasatin, a key discovery was the identification of a spontaneous mutant in Japanese white radish (Raphanus sativus L.). nih.govresearchgate.net This compound is typically the most abundant glucosinolate in radish, often accounting for over 90% of the total glucosinolate content. researchgate.netnih.govscispace.com

Through an intensive screening of 632 radish lines, including various genetic resources and commercial cultivars, a mutant with significantly low levels of this compound was identified. nih.govresearchgate.net Genetic analyses involving F1, F2, and BC1F1 populations derived from this mutant revealed that the trait of lacking this specific glucosinolate is controlled by a single recessive allele. nih.govresearchgate.net

Further research led to the identification of the causative gene, named GLUCORAPHASATIN SYNTHASE 1 (GRS1), through map-based cloning. nih.gov The mutant plants, designated grs1-1 and grs1-2, were found to be completely deficient in glucoraphasatin accumulation in their leaves. nih.gov Instead of glucoraphasatin, these mutants accumulate high concentrations of its precursor, glucoerucin (B1204559) (4-methylthiobutyl glucosinolate), a compound that is nearly undetectable in wild-type radish plants. nih.gov

From this spontaneous mutant, a new cultivar named 'Daikon parental line No. 5' was developed through selfing and selection. nih.govresearchgate.net This cultivar is distinguished by a novel glucosinolate profile where glucoerucin constitutes more than 90% of the total glucosinolates. nih.govresearchgate.net The identification and characterization of this mutant have been pivotal, not only for breeding new radish varieties with altered flavor and nutritional profiles but also for elucidating the previously unclear biosynthetic pathway of the radish-specific glucoraphasatin. researchgate.netnih.gov

Table 1: Glucosinolate Composition in Wild-Type vs. Spontaneous Mutant Radish (Raphanus sativus L.)

| Glucosinolate | Chemical Name | Wild-Type Radish | grs1 Mutant |

| Glucoraphasatin | This compound | >90% of total GSLs | Not detected |

| Glucoerucin | 4-Methylthiobutyl glucosinolate | Hardly detected | >90% of total GSLs |

| Glucoraphenin (B1237682) | 4-Methylsulfinyl-3-butenyl glucosinolate | Present | Not detected |

This table summarizes the significant shift in the glucosinolate profile observed in the spontaneous grs1 mutant compared to the wild-type radish, as described in the literature. nih.govresearchgate.netnih.gov

Advances in genetic engineering, particularly the advent of CRISPR-Cas9 technology, have opened new avenues for precisely modifying the glucosinolate composition in plants. biotreks.orgnih.gov These strategies offer a more targeted and efficient approach compared to traditional breeding methods for altering the accumulation of specific glucosinolates like this compound. nih.gov

Several key strategies are employed in the metabolic engineering of glucosinolates:

Inhibition of Glucosinolate Transport: Glucosinolates are synthesized in vegetative tissues and transported to the seeds. nih.gov Genes encoding glucosinolate transporters (GTRs) are crucial for this process. Gene editing to mutate GTRs can substantially reduce glucosinolate levels in seeds, which is desirable for improving the quality of canola meal. nih.gov While this strategy has been effective, editing multiple GTR genes simultaneously can sometimes have negative effects on other agronomic traits, suggesting that targeting major specific transporters, like BnaA06.GTR2, may be a more viable approach. nih.gov

Redirection of Metabolic Flux: By blocking one branch of a metabolic pathway, precursors can be funneled into an alternative branch. The engineering of Raphanobrassica with a defective GRS1 gene is a clear example of this principle. nih.gov By preventing the synthesis of this compound, its precursor (glucoerucin) becomes more available for the synthesis of other valuable glucosinolates like glucoraphanin. nih.gov This approach allows for the targeted enhancement of beneficial compounds by disabling the production of less desirable ones.

These gene-editing strategies provide powerful tools for creating crops with tailored glucosinolate profiles. researchgate.net The ability to specifically knockout genes like GRS1 allows for the precise elimination of this compound and the potential enhancement of other glucosinolates, thereby improving the nutritional and functional properties of Brassica crops. nih.govnih.gov

Table 2: Examples of Genetic Engineering Strategies to Modify Glucosinolate Profiles

| Strategy | Target Gene(s) | Target Species | Technology | Outcome |

| Knockout of Biosynthesis Gene | GRS1 | Raphanobrassica | Hybridization with mutant | Elimination of this compound and its S-oxygenated product (glucoraphenin); significant increase in glucoraphanin. nih.gov |

| Knockout of Regulatory Gene | BnaMYB28 | Brassica napus | CRISPR/Cas9 | Reduction in aliphatic glucosinolate content. frontiersin.org |

| Knockout of Transporter Gene | BnaA06.GTR2 | Brassica napus | Gene-editing | Reduced seed glucosinolate content without negative effects on yield-related traits. nih.gov |

| Overexpression of Regulatory Gene | BoMYB29 | Brassica oleracea (Broccoli) | Cross-breeding | Proposed to increase methylsulphinyl glucosinolate biosynthesis. biotreks.org |

This table provides a summary of various genetic engineering approaches and their demonstrated or proposed effects on glucosinolate composition in different Brassica species. biotreks.orgnih.govfrontiersin.orgnih.gov

Ecological and Physiological Roles of 4 Methylthio 3 Butenylglucosinolate

Role in Plant Defense Mechanisms

The glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a pivotal two-component chemical defense in plants of the Brassicales order. semanticscholar.org When plant tissue is damaged by herbivores or pathogens, the generally non-toxic glucosinolates come into contact with the myrosinase enzyme, which is stored separately. nih.govsrce.hr This interaction triggers the hydrolysis of glucosinolates into various biologically active compounds, primarily isothiocyanates, which are known for their toxicity to a wide range of organisms. nih.govpnas.org 4-Methylthio-3-butenylglucosinolate, a prominent glucosinolate in radish (Raphanus sativus), plays a significant role in these defense mechanisms. nih.govresearchgate.net

The interaction between this compound and herbivorous insects is complex, with its breakdown products capable of acting as either deterrents or, in some cases, stimulants for specialist insects. nih.govnih.gov

Glucosinolates and their hydrolysis products are key determinants of host plant selection and feeding behavior for many insects. nih.gov For generalist herbivores, the isothiocyanates produced from glucosinolate hydrolysis are typically toxic and act as feeding deterrents. pnas.orgnih.gov The pungent nature of these compounds repels many insects from feeding on plants containing them. semanticscholar.org

However, specialist insects that have co-evolved with glucosinolate-producing plants can overcome these defenses and may even use these compounds as feeding stimulants or cues for oviposition. nih.gov For instance, while generalist lepidopteran larvae are deterred by isothiocyanates, specialist insects have developed mechanisms to cope with these toxic compounds. pnas.orgnih.gov The specific role of this compound as a deterrent versus a stimulant is highly dependent on the insect species .

Table 1: Effects of Glucosinolate Hydrolysis Products on Insect Behavior

| Insect Type | Effect of Isothiocyanates | Example Species (if available) | Reference |

| Generalist Herbivores | Toxin, Feeding Deterrent | Spodoptera littoralis | pnas.orgnih.gov |

| Specialist Herbivores | Feeding Stimulant, Oviposition Cue | Pieris rapae | pnas.orgnih.gov |

Some specialist herbivores have evolved sophisticated biochemical mechanisms to detoxify the glucosinolate-myrosinase system. A key example is the cabbage white butterfly, Pieris rapae. pnas.org Larvae of this insect possess a Nitrile-Specifier Protein (NSP) in their gut. pnas.orgnih.govnih.gov When the larvae consume plant tissue containing glucosinolates like this compound, the NSP interacts with the plant's myrosinase. pnas.orgnih.gov

This interaction diverts the hydrolysis pathway away from the production of toxic isothiocyanates and towards the formation of less toxic nitriles. pnas.orgnih.gov This metabolic diversion is a crucial counter-defense, allowing the herbivore to successfully feed and develop on its host plant without suffering the toxic effects of isothiocyanates. pnas.org The NSP from P. rapae has been shown to act on several glucosinolates, including this compound, converting them into their corresponding nitriles. pnas.orgnih.gov This protein does not have hydrolytic activity on its own but acts as a cofactor that alters the outcome of the myrosinase-catalyzed reaction. pnas.orgnih.gov

The breakdown products of glucosinolates, including those derived from this compound, exhibit antimicrobial properties. researchgate.netjst.go.jpbiomedpharmajournal.org Isothiocyanates are particularly noted for their potent activity against a range of bacteria and fungi. jst.go.jpnih.gov The hydrolysis of this compound releases 4-methylthio-3-butenyl isothiocyanate, a compound that contributes to the plant's defense against microbial pathogens. jst.go.jpnrel.gov Research has indicated that isothiocyanates can inhibit the growth of various plant pathogens, thereby protecting the plant from infection. jst.go.jpacs.org Furthermore, certain degradation products of 4-methylthio-3-butenyl isothiocyanate have been identified as being fungicidal. nrel.gov The antimicrobial efficacy of these compounds is a critical component of the plant's innate immune system. semanticscholar.orgwur.nl

Table 2: Antimicrobial Activity of Glucosinolate Derivatives

| Compound Class | Activity | Target Organisms | Reference |

| Isothiocyanates | Antibacterial, Antifungal | Bacteria, Fungi | jst.go.jpnih.gov |

| 4-methylthio-3-butenyl isothiocyanate derivatives | Fungicidal | Fungi | nrel.gov |

Against Herbivorous Insects

Allelopathic Interactions Mediated by this compound and its Derivatives

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Glucosinolates and their breakdown products are known to have allelopathic properties. caldic.comfrontiersin.org When plant tissues containing this compound decompose in the soil, its hydrolysis products are released. These compounds, particularly isothiocyanates, can inhibit the germination and growth of neighboring plants. frontiersin.org This allelopathic effect can reduce competition for resources such as water, light, and nutrients, thereby benefiting the plant that produces these compounds. The use of waste water from processing Boscia senegalensis seeds, which contain methylglucosinolates that break down into methylisothiocyanate, has been shown to significantly delay or reduce the germination of various crop and weed species, confirming the potent allelopathic effects of these breakdown products. frontiersin.org

Involvement in Plant Development and Environmental Responses

Beyond defense, glucosinolates and their derivatives are implicated in various aspects of plant growth and response to environmental cues. It has been reported that the degradation of this compound is involved in phototropic growth in radish (Raphanus sativa) hypocotyls. srce.hr Unilateral blue light was found to increase myrosinase activity, leading to the formation of growth inhibitors called raphanusanins from this specific glucosinolate. srce.hr The first total synthesis of this compound was partly motivated by its role as a precursor to these phototropism-regulating substances. nih.gov

Glucosinolate metabolism is also intertwined with plant responses to abiotic stresses. nih.gov Changes in environmental conditions can alter the profile and concentration of glucosinolates within a plant. srce.hr For example, selenium fertilization in radish has been shown to alter the expression of genes involved in the biosynthesis of aliphatic glucosinolates like this compound. mdpi.com This suggests a role for these compounds in the plant's broader strategy for coping with environmental challenges. nih.gov

Phototropism Regulation in Radish Hypocotyls

A key physiological role of this compound is its involvement in the phototropic response of radish (Raphanus sativus) hypocotyls. While the compound itself is inactive, it serves as a precursor to potent growth inhibitors that regulate differential growth in response to a unilateral light source. nih.gov

Under unilateral blue light illumination, a rapid metabolic conversion is triggered on the illuminated side of the hypocotyl. The content of this compound decreases significantly in the illuminated half, while it remains stable in the shaded half. This decrease is coupled with a sharp increase in the concentrations of its hydrolysis products: 4-methylthio-3-butenyl isothiocyanate (MTBI) and raphanusanins. nih.gov This conversion is catalyzed by the enzyme myrosinase, whose activity and gene expression are upregulated by phototropic stimulation. fao.org

The accumulation of MTBI and raphanusanins on the illuminated side inhibits cell elongation, while the shaded side continues to grow at a normal rate. This differential growth results in the hypocotyl bending towards the light source. nih.gov When applied exogenously, MTBI and raphanusanins induce bending, whereas this compound itself shows no such activity, confirming its role as an inactive precursor in this process. nih.gov

| Compound | Condition | Relative Content Change |

|---|---|---|

| This compound | Illuminated Side | Decreased |

| This compound | Shaded Side | No significant change |

| 4-Methylthio-3-butenyl isothiocyanate | Illuminated Side | Increased |

| Raphanusanins | Illuminated Side | Increased |

Responses to Nutrient Availability (e.g., Sulfur, Selenium)

The biosynthesis and accumulation of this compound are influenced by the availability of certain nutrients, most notably sulfur and selenium.

| Compound | Selenium Treatment | Effect |

|---|---|---|

| This compound | + Se | Concentration may decrease or remain stable |

| 4-(Methylseleno)but-3-enyl glucosinolate | + Se | Produced and accumulates |

Abiotic Stress Responses

The concentration of this compound in radish can also be modulated by various abiotic stresses, including salinity, temperature, and water availability. Glucosinolates as a class of secondary metabolites are known to be involved in plant defense and stress responses. fao.org

Salinity Stress: The response of this compound to salt stress can be complex. In radish sprouts, lower concentrations of NaCl (10 and 50 mM) have been shown to significantly decrease the content of glucoraphasatin (this compound). researchgate.net However, at a higher concentration (100 mM NaCl), the content of glucoraphasatin was found to increase, suggesting a dose-dependent response. researchgate.net Similarly, in pickling processes, which involve salt stress, the content of this compound was found to decrease over a long maturation period. nih.gov

Temperature and Water Stress: Seasonal variations, which encompass changes in temperature and water availability, have been shown to affect the concentration of this compound in radish roots. mdpi.com For instance, drought stress has been reported to increase the glucosinolate content in several Brassica species. mdpi.com Higher temperatures can also influence glucosinolate levels, though the specific effect on this compound can vary. mdpi.com One study noted that higher global radiation did not significantly affect aliphatic glucosinolates like this compound in radish roots, while another suggested that higher temperatures are generally associated with higher glucosinolate concentrations. researchgate.net

Analytical and Methodological Approaches for 4 Methylthio 3 Butenylglucosinolate Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 4-methylthio-3-butenylglucosinolate is its effective extraction from the plant matrix. The choice of extraction method is crucial for obtaining accurate and reproducible results.

A common approach involves the extraction of glucosinolates from plant material using aqueous methanol (B129727). biomedpharmajournal.org Subsequent purification can be achieved using techniques like solid-phase extraction (SPE). mdpi.com For instance, a study developed a fast and simple SPE-based method as an alternative to the ISO 9167-1 standard method for glucosinolate determination. This method utilizes anion exchange SPE cartridges to retain glucosinolates from the plant extract. mdpi.com The Oasis MAX cartridge, for example, is conditioned with methanol and water, after which the sample is loaded. The cartridge is then washed with an ammonium (B1175870) hydroxide (B78521) solution and methanol, and the glucosinolates are eluted with a formic acid solution in methanol. mdpi.com

Another established method for purification involves the use of an acidic aluminum oxide column. biomedpharmajournal.org This technique is effective in isolating total glucosinolates from the initial aqueous methanolic extract. Furthermore, freeze-drying of the plant material is often employed as a preliminary step to preserve the integrity of the compounds before extraction. nih.gov

The table below summarizes various SPE cartridges and their respective conditioning, washing, and elution protocols that have been investigated for glucosinolate extraction. mdpi.com

| SPE Cartridge | Conditioning | Washing | Elution |

| Oasis MAX | 2 x 1 mL methanol, 2 x 1 mL water | 2 x 1 mL 5% NH4OH, 2 x 1 mL methanol | 2 x 1 mL 2% Formic Acid in methanol |

| Bond Elut NH2 | 2 x 1 mL methanol, 2 x 1 mL 1% Acetic Acid | 2 x 1 mL 5% Acetic Acid in methanol | - |

Chromatographic Separation Methods

Once extracted, chromatographic techniques are employed to separate this compound from other compounds present in the extract. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of both intact and desulfated glucosinolates. For the analysis of intact this compound, a paired-ion chromatography method has been successfully applied. jircas.go.jpjircas.go.jpjst.go.jp This method uses tetradecylammonium ions as counter ions to facilitate the separation on a C8 or similar reversed-phase column. jircas.go.jp The mobile phase typically consists of an acetonitrile/water mixture containing the paired-ion reagent. jircas.go.jp

In some protocols, after extraction, the glucosinolates are enzymatically desulfated using myrosinase or sulfatase to yield desulfo-glucosinolates, which are then analyzed by HPLC. jst.go.jpresearchgate.net This approach is part of the official EU method (ISO 9167-1) for glucosinolate determination. nih.gov The separation of desulfo-glucosinolates is often carried out on a C18 column with a gradient of water and acetonitrile.

The following table outlines typical HPLC conditions used for the analysis of this compound.

| Parameter | Condition | Reference |

| Column | Shiseido Capcellpak C8 UG120 (4.6 mm x 250 mm, 5 µm) | jircas.go.jp |

| Mobile Phase | Acetonitrile/Water (65:35, v/v) with 2.5 mM TDAB | jircas.go.jp |

| Flow Rate | 1.5 mL/min | jircas.go.jp |

| Temperature | 35°C | jircas.go.jp |

| Detection | UV at 225 nm | jircas.go.jp |

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. frontiersin.org This makes it particularly suitable for the comprehensive profiling of glucosinolates in complex plant extracts. nih.gov

In a typical UHPLC setup for this compound analysis, a C18 column is used with a gradient elution system. mdpi.com The mobile phases commonly consist of water and acetonitrile, both acidified with a small percentage of formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. mdpi.com The use of a high column temperature, such as 60°C, can also enhance separation efficiency. mdpi.com

The combination of UHPLC with high-resolution mass spectrometry (HRMS) provides a powerful tool for both the identification and quantification of intact glucosinolates, including this compound. mdpi.comnih.gov

Spectrometric and Mass Spectrometric Identification and Quantification

Following chromatographic separation, various spectrometric techniques are used for the definitive identification and accurate quantification of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an invaluable tool for the qualitative analysis of intact glucosinolates due to its high sensitivity, resolution, and fast detection capabilities. frontiersin.org When coupled with UHPLC, it allows for the accurate determination of the elemental composition of the detected ions, facilitating the identification of known and novel glucosinolates. nih.gov

For this compound (abbreviated as GRH), HRMS analysis in negative ion mode typically shows the deprotonated molecule [M-H]⁻. frontiersin.org Further fragmentation in tandem mass spectrometry (MS/MS) experiments can provide characteristic fragment ions that confirm the structure of the side chain. frontiersin.org For instance, a characteristic fragment ion at m/z 338.0718, corresponding to [Glu-S-NO-C6H9S]⁻, has been observed for GRH. frontiersin.org

Triple Quadrupole Mass Spectrometry (QqQ-MS/MS)

Triple quadrupole mass spectrometry is a highly effective platform for the quantitative analysis of metabolites, including this compound. frontiersin.orgnih.govshimadzu.com It operates in multiple reaction monitoring (MRM) mode, which offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. bioanalysis-zone.com

The combination of UHPLC with QqQ-MS/MS allows for high-throughput and accurate quantification of intact glucosinolates in a large number of samples. nih.gov This integrated approach has been successfully used to perform accurate qualitative and quantitative analyses of 15 intact glucosinolates in radish, including this compound. nih.gov The first quadrupole selects the precursor ion of the target analyte, which is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific product ion for detection. acs.org This highly specific detection method minimizes interferences from the sample matrix, leading to reliable quantification.

The table below details the mass spectrometric parameters for the identification of this compound.

| Compound | Abbreviation | Precursor Ion [M-H]⁻ (m/z) | Characteristic Fragment Ion (m/z) | Reference |

| This compound | GRH | 420.0740 | 338.0718 | frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC/MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for analyzing the volatile breakdown products of this compound (also known as glucoraphasatin). The pungent and characteristic flavor of vegetables like radish is largely due to these degradation products, primarily 4-methylthio-3-butenyl isothiocyanate (4MTB-ITC). researchgate.netfrontiersin.org

The analytical process typically begins with the enzymatic hydrolysis of the parent glucosinolate by myrosinase, an enzyme naturally present in the plant. This reaction cleaves the glucose group, forming an unstable aglycone that rearranges into volatile compounds like isothiocyanates and nitriles. biocrick.commdpi.com These volatile compounds are then extracted and analyzed. GC-MS separates the individual volatile compounds based on their chemical properties and then fragments them into ions. The resulting mass spectrum for each compound serves as a unique chemical fingerprint, allowing for precise identification and quantification. mdpi.comscispace.com

Research has shown that the profile of these degradation products can vary significantly. For instance, in Chinese white radish, 4MTB-ITC has been identified as a dominant and pungent isothiocyanate. researchgate.net Studies have also utilized GC-MS to compare the hydrolysis products from natural autolysis versus those produced with the addition of exogenous myrosinase, revealing differences in the resulting profiles of isothiocyanates, thiocyanates, and nitriles. scispace.com This highlights the capability of GC-MS to elucidate the complex chemical changes that occur in processed foods containing this glucosinolate. jst.go.jp

| Compound Name | Common Name | Significance | Reference |

|---|---|---|---|

| 4-methylthio-3-butenyl isothiocyanate | Erucin isothiocyanate / 4MTB-ITC | Primary pungent principle in radish root | researchgate.netjst.go.jp |

| 4-methylthio-3-butenyl nitrile | - | Alternative degradation product, formation influenced by hydrolysis conditions | scispace.com |

Molecular Biology and Genetic Techniques for Pathway Elucidation

Molecular biology and genetic approaches have been fundamental in uncovering the intricate biosynthetic pathway of this compound. researchgate.netnih.gov These techniques allow scientists to identify and validate the function of genes that control the production of this specific aliphatic glucosinolate. nih.govd-nb.info

Single Nucleotide Polymorphism (SNP) markers are powerful tools for genetic analysis. Researchers have developed numerous SNP markers to perform Quantitative Trait Locus (QTL) mapping for this compound content in radish (Raphanus sativus L.). nih.govplos.org QTL analysis links variations in the glucosinolate content (phenotype) to specific regions on chromosomes (genotype).

In a key study, next-generation sequencing was used to develop 1,953 SNP markers. nih.govplos.org This enabled the identification of five QTLs associated with this compound content in radish roots. Three of these QTLs were repeatedly detected and accounted for a significant portion of the phenotypic variance. nih.govplos.org Through synteny analysis with Arabidopsis thaliana and Brassica rapa, candidate genes within these QTL regions were identified, including RsMAM3, RsIPMDH1, and RsBCAT4, which are thought to be involved in the biosynthesis of this glucosinolate. nih.govplos.org In some cases, a single recessive allele has been identified as controlling the trait for the absence of this compound. nih.gov

| QTL | Linked Candidate Gene | Proposed Function | Reference |

|---|---|---|---|

| GSL-QTL-1 | RsBCAT4 | Branched-chain amino acid aminotransferase | nih.govplos.org |

| GSL-QTL-2 | RsIPMDH1 | Leucine (B10760876) biosynthesis, co-expressed with GSL genes | nih.govplos.org |

| GSL-QTL-4 | RsMAM3 | Production of aliphatic glucosinolates | nih.govplos.org |

Transcriptome analysis, particularly using RNA-sequencing (RNA-seq), provides a comprehensive view of gene activity in a specific tissue at a specific time. nih.gov By comparing the transcriptomes of radish genotypes with high and low levels of this compound, scientists can pinpoint differentially expressed genes involved in its metabolic pathway. mdpi.comnih.gov

Such comparative analyses have identified numerous key genes. For example, a study comparing three radish genotypes identified 41 differentially expressed genes related to glucosinolate metabolism. mdpi.comnih.gov Among these, 13 genes, including RsBCAT4, RsMAM1a/b, RsCYP79F1, and the transcription factor RsMYB28, were significantly upregulated in the high-content genotypes. mdpi.comnih.gov The expression level of RsMYB28 showed a positive correlation with the glucoraphasatin content, suggesting it is a key regulator. mdpi.comnih.gov Another study focusing on 59 radish accessions also highlighted the role of a MYB29 transcription factor in regulating 13 aliphatic glucosinolate biosynthesis genes. nih.govmdpi.com These findings demonstrate that coordinated gene expression is crucial for the accumulation of this compound. d-nb.info

| Gene | Gene Family/Function | Expression Pattern in High-Content Genotypes | Reference |

|---|---|---|---|

| RsMYB28 | R2R3 Transcription Factor | Upregulated | mdpi.comnih.gov |

| RsMYB29 | R2R3 Transcription Factor | Regulates biosynthesis genes | nih.govmdpi.com |

| RsMAM1 | Methylthioalkylmalate Synthase | Upregulated | mdpi.com |

| RsCYP79F1 | Cytochrome P450 | Upregulated | mdpi.com |

| RsSUR1 | C-S Lyase | Upregulated | mdpi.comnih.gov |

| GRS1 | Glucoraphasatin Synthase 1 | Responsible for side chain desaturation | oup.com |

Functional genomics provides the tools to confirm the specific roles of candidate genes identified through mapping and expression profiling. nih.gov Techniques like gene knockdown (e.g., RNA interference) or gene knockout (e.g., using CRISPR-Cas9) allow for the targeted reduction or elimination of a gene's function. nih.gov The resulting effect on the plant's this compound content can then be measured to validate the gene's role in the biosynthetic pathway.

For instance, genetic mapping using a mutant radish that lacks glucoraphasatin led to the identification and characterization of the GLUCORAPHASATIN SYNTHASE 1 (GRS1) gene. oup.com This mutant accumulates high levels of glucoerucin (B1204559), the precursor to glucoraphasatin. nih.govoup.com This finding indicates that GRS1 is responsible for the desaturation of the side chain, converting glucoerucin into glucoraphasatin. oup.com Such loss-of-function mutants are invaluable for confirming the final steps in the synthesis of this unique glucosinolate. nih.gov

Agricultural and Horticultural Implications

Breeding Strategies for Modulating 4-Methylthio-3-butenylglucosinolate Content

Genetic approaches offer a powerful and permanent means of altering the glucosinolate profiles of crops. Through conventional breeding, marker-assisted selection, and advanced hybridization techniques, it is possible to develop cultivars with specifically enhanced or diminished levels of this compound.

Significant variation in the content of this compound exists among different cultivars of radish, which is primarily attributed to their genetic background. researchgate.netashs.org This natural diversity serves as a rich resource for breeding programs. For instance, analyses of numerous radish cultivars have shown that this compound is often the predominant glucosinolate, but its concentration can vary substantially. ashs.org A comprehensive study of 109 radish cultivars revealed distinct ranges of total glucosinolates among Japanese, Korean, and European-American types. ashs.org

Breeding efforts have successfully capitalized on this variation. A notable achievement is the development of a Japanese white radish cultivar, 'Daikon parental line No. 5', which is characterized by a near-complete absence of this compound. nih.govresearchgate.net This was accomplished by identifying a spontaneous mutant with a significantly low content of this compound and using it as a genetic source. nih.govresearchgate.net Genetic analysis indicated that this "4MTB-GSL-less" trait is controlled by a single recessive allele. nih.govresearchgate.net In this particular cultivar, another glucosinolate, glucoerucin (B1204559), constitutes over 90% of the total glucosinolates, demonstrating a radical shift in the glucosinolate profile. nih.gov Such cultivars are valuable for creating products with different flavor profiles, as this compound is a precursor to pungent compounds. jst.go.jpmdpi.com

| Cultivar Type | Predominant Glucosinolate | Key Breeding Outcome | Reference |

| Common Radish Cultivars | This compound | Wide natural variation in content used for selection. | ashs.org |

| 'Daikon parental line No. 5' | Glucoerucin | Development of a line lacking this compound via mutation breeding. | nih.govresearchgate.net |

Marker-assisted selection (MAS) is a sophisticated breeding tool that accelerates the development of new cultivars by using DNA markers to select for desired traits. In radish, MAS is being effectively used to modulate glucosinolate content. Researchers have identified quantitative trait loci (QTLs), which are regions of DNA associated with the variation of a specific trait, that control the content of this compound in radish roots. plos.org

By developing Single Nucleotide Polymorphism (SNP) markers within these QTL regions, breeders can efficiently screen large populations of radish plants at the seedling stage. plos.org This allows for the selection of individuals that carry the genetic makeup for either high or low levels of this compound, depending on the breeding objective. plos.org For example, cultivars with low content are preferred for fresh salads, while those with high content are desirable for use as a spice or for their potential health benefits. plos.org The application of MAS significantly enhances the precision and efficiency of breeding programs compared to relying solely on traditional chemical analysis, which is more time-consuming and expensive. plos.orgnih.gov

Three candidate genes have been identified within these QTL regions that are likely involved in the biosynthesis of this compound: RsBCAT4, RsIPMDH1, and RsMAM3. plos.org SNP markers linked to these genes are particularly valuable for MAS in radish breeding. plos.org

Intergeneric hybridization, the crossing of plants from different genera, provides a method for creating novel combinations of traits, including glucosinolate profiles. A classic example is Raphanobrassica, an allopolyploid hybrid created by crossing radish (Raphanus sativus) with a Brassica species like kale (Brassica oleracea). frontiersin.orgjst.go.jpnih.gov This hybrid inherits genetic material from both parents, resulting in a unique glucosinolate composition. frontiersin.orgnih.gov

Raphanobrassica contains both 4-methylsulfinyl-3-butenyl GSL (glucoraphenin), which is characteristic of radish, and 4-(methylsulfinyl)butyl GSL (glucoraphanin), a compound found in high concentrations in broccoli and kale. frontiersin.orgnih.gov Both of these glucosinolates are synthesized from the same precursor, 4-(methylthio)butyl GSL (glucoerucin). nih.gov In radish, the enzyme GLUCORAPHASATIN SYNTHASE 1 (GRS1) converts glucoerucin into 4-methylthio-3-butenyl GSL (glucoraphasatin), the precursor of glucoraphenin (B1237682). frontiersin.orgnih.gov

Recent research has shown that by creating Raphanobrassica populations with a defective GRS1 gene from radish, it is possible to block the pathway leading to glucoraphenin. frontiersin.orgresearchgate.net This strategic impairment redirects the shared precursor, glucoerucin, towards the synthesis of glucoraphanin, resulting in a 2 to 2.5-fold increase in its content in the leaves of the hybrid. frontiersin.orgresearchgate.net This demonstrates how intergeneric hybridization, combined with targeted gene inactivation, can be used to fundamentally alter the glucosinolate composition and enhance the accumulation of specific, desirable compounds. frontiersin.orgnih.govresearchgate.net

Agronomic Practices Affecting this compound Accumulation

In addition to genetic strategies, the cultivation environment and agronomic practices have a profound effect on the accumulation of this compound. Nutrient availability and environmental stressors are key factors that can be managed to influence the final glucosinolate content in the crop. nih.gov

Nutrient management is a critical agronomic lever for modulating glucosinolate levels, as these compounds are rich in sulfur and nitrogen. frontiersin.orgjpds.co.in

Sulfate (B86663) Fertilization: Given that glucosinolates are sulfur-containing compounds, their synthesis is directly linked to the availability of sulfate in the soil. nih.gov Numerous studies have demonstrated that applying sulfur-containing fertilizers can significantly increase the concentration of total and individual glucosinolates, including the precursors to this compound, in radish roots and sprouts. jpds.co.inacs.orgjircas.go.jp The increased availability of sulfur boosts the synthesis of sulfur-containing amino acids like methionine, which is a primary precursor for aliphatic glucosinolates. jpds.co.in Conversely, nitrogen fertilization can sometimes have an inverse effect, with high nitrogen levels potentially reducing glucosinolate concentrations by altering the balance of sulfur and nitrogen metabolites. frontiersin.orgjpds.co.in

| Nutrient | Effect on Glucosinolate Content | Mechanism | Reference |

| Sulfate (S) | Generally increases total and individual glucosinolates. | Provides the essential sulfur element for the glucosinolate core structure and precursor amino acids. | jpds.co.innih.govacs.orgjircas.go.jp |

| Selenium (Se) | Can increase total GSLs (foliar application); leads to the formation of seleno-glucosinolates. | Se is an analog of S and is incorporated into a new compound, 4-(methylseleno)but-3-enyl glucosinolate. | mdpi.comnih.govresearchgate.netnih.gov |

Plants often respond to environmental stress by altering their secondary metabolism, which includes the production of glucosinolates. maxapress.comnih.gov

Temperature: Temperature fluctuations can influence glucosinolate content. researchgate.net High temperatures have been observed to increase the concentration of aliphatic glucosinolates in Brassicaceae vegetables. nih.govmdpi.com However, the response can be complex and may vary depending on the specific glucosinolate and the plant's developmental stage. researchgate.net

Water Stress (Drought): Drought is a significant abiotic stressor that can trigger an increase in glucosinolate accumulation, particularly in the leaves. mdpi.com This is considered a defense response, as the plant may allocate more carbon to the production of secondary metabolites when growth is limited by water scarcity. nih.gov The intensity and duration of the drought are critical factors determining the extent and direction of the change in glucosinolate levels. maxapress.comnih.gov

Salinity and Light: Other environmental factors such as soil salinity and light conditions (intensity and duration) also play a role in modifying glucosinolate composition. maxapress.comnih.gov For example, moderate salinity stress has been shown to increase total glucosinolate content in some Brassica species. nih.gov

The accumulation of glucosinolates is therefore a complex trait influenced by the plant's genetics, developmental stage, and a wide array of external environmental and agronomic factors. nih.govmaxapress.com

Post-Harvest Processing and Stability of this compound

The post-harvest life of this compound (also known as glucoraphasatin), the predominant glucosinolate in radishes (Raphanus sativus), is marked by significant changes in its concentration and stability due to various processing and storage methods. mdpi.comjircas.go.jpfrontiersin.orgplos.org This compound is the precursor to 4-methylthio-3-butenyl isothiocyanate (MTBITC), the primary molecule responsible for the characteristic pungent flavor of radish. mdpi.comjircas.go.jp The stability of the parent glucosinolate and the retention of its bioactive breakdown product are crucial for the quality and potential health benefits of radish-derived products. Research has shown that factors such as harvesting time, drying techniques, cooking, and storage conditions substantially influence the levels of these compounds.

The content of this compound in radish roots is not static even before processing, with studies indicating that levels can decline as the plant matures. For instance, a gradual decrease in this glucosinolate has been observed starting from approximately 40 days after sowing. semanticscholar.org Consequently, the timing of the harvest is a critical pre-processing factor that determines the initial concentration of the compound available for post-harvest applications.

Upon harvesting, various processing steps are employed to preserve or prepare the vegetable, each impacting the glucosinolate's integrity. The enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, facilitates the conversion to isothiocyanates when the tissue is damaged, such as through cutting, crushing, or chewing. mdpi.com Post-harvest processing methods that involve temperature changes or dehydration can either deactivate this enzyme or degrade both the glucosinolate and its isothiocyanate product.

Drying and Dehydration Effects

Drying is a common method for preserving vegetables, but it can lead to significant losses of 4-methylthio-3-butenyl isothiocyanate. The extent of degradation is highly dependent on the drying method and temperature.

Freeze-drying has been identified as the most effective method for preserving the pungent compound, with a relatively low loss of about 15% of MTBITC. researchgate.net

Heat pump driers and hot air driers result in substantial decreases in MTBITC. The loss is more pronounced at higher temperatures. At equivalent temperatures, heat pump driers tend to preserve the compound better than hot air driers. researchgate.net For example, a loss of approximately 50% of MTBITC was observed when using a heat pump drier at 50°C or a hot air drier at 40°C. researchgate.net

Osmotic dehydration using salt also causes a considerable loss of MTBITC, with the degradation increasing as the salt concentration rises. researchgate.net

Table 1: Effect of Different Drying Methods on 4-Methylthio-3-butenyl Isothiocyanate (MTBITC) Retention

Impact of Cooking and Heat Treatment

Cooking and other heat treatments dramatically affect the stability of 4-methylthio-3-butenyl isothiocyanate. The retention rate of MTBITC diminishes with increases in both cooking time and temperature. researchgate.net

Research on various cooking methods revealed that the degradation of MTBITC in non-microwave cooking methods, such as using a water bath or steam, follows an exponential decay pattern. researchgate.net In contrast, degradation during microwave cooking appears to be more linear. researchgate.net A significant and rapid decline in the retention rate of MTBITC was observed after just one minute of holding at high temperatures like 85°C or 95°C. researchgate.net

Table 2: Retention of 4-Methylthio-3-butenyl Isothiocyanate (MTBITC) under Different Cooking Conditions

Storage Stability

The stability of the breakdown product, MTBITC, is also a concern during storage. Studies on the stability of MTBITC mixed into a powdered diet and stored under different conditions showed a clear temperature dependency. When stored at 4°C, the concentration of MTBITC remained at 96.6% after four days and 90.7% after one week. nih.gov However, at room temperature, the stability was significantly lower, with concentrations dropping to 75.3% after four days and 75.1% after one week, indicating that refrigeration is crucial for preserving this compound. nih.gov

Future Research Directions for 4 Methylthio 3 Butenylglucosinolate Studies

Elucidation of Unidentified Biosynthetic Enzymes and Regulatory Factors

While the general pathway for aliphatic glucosinolate biosynthesis has been largely mapped out in model organisms like Arabidopsis thaliana, the specific pathway for 4-methylthio-3-butenylglucosinolate (also known as glucoraphasatin) remains partially unclear, primarily because it is not commonly found in Arabidopsis. researchgate.netoup.com This compound is the predominant glucosinolate in radish (Raphanus sativus), often accounting for over 90% of the total glucosinolate content. researchgate.netoup.com

A significant breakthrough was the identification of GLUCORAPHASATIN SYNTHASE 1 (GRS1) , a 2-oxoglutarate-dependent dioxygenase that catalyzes the desaturation of glucoerucin (B1204559) to form this compound. oup.com This discovery was made possible by studying a mutant radish line that lacks the compound. oup.com However, this is likely not the final piece of the puzzle. Quantitative Trait Loci (QTL) analyses in radish have successfully identified several genomic regions and candidate genes, such as RsMAM3, RsIPMDH1, and RsBCAT4, associated with variations in this compound content. plos.orgnih.gov Notably, a major QTL responsible for a large portion of the phenotypic variance has been identified, but a specific candidate gene within this region has not yet been determined, indicating that other crucial, unidentified enzymes or regulatory proteins are involved. plos.orgnih.gov

On the regulatory front, transcription factors such as RsMYB28 and RsMYB29 have been identified in radish as regulators of the aliphatic glucosinolate pathway. geneticsmr.org Still, the complete regulatory network, including other transcription factor families and the specific transporter proteins responsible for the tissue-specific accumulation of this compound, is not fully understood. nih.govfrontiersin.org Future work must focus on functional characterization of the candidate genes from QTL studies and identifying the proteins that transport and sequester this specific glucosinolate within the plant cell.

Table 1: Known and Candidate Genes in this compound Biosynthesis

| Gene/Factor | Proposed Function | Status |

| GRS1 | 2-oxoglutarate-dependent dioxygenase; converts glucoerucin to this compound | Identified & Characterized oup.com |

| RsMAM3 | Methylthioalkylmalate synthase; involved in side-chain elongation | Candidate Gene plos.org |

| RsIPMDH1 | Isopropylmalate dehydrogenase; involved in chain elongation | Candidate Gene plos.org |

| RsBCAT4 | Branched-chain amino acid aminotransferase; initiates chain elongation | Candidate Gene plos.org |

| RsMYB28/29 | Transcription factors; regulate aliphatic glucosinolate biosynthesis | Identified & Characterized geneticsmr.org |

| Unknown | Genes in major QTL region (GSL-QTL-3) | Unidentified plos.orgnih.gov |

| Unknown | Transporter proteins for specific accumulation | Unidentified frontiersin.org |

Comprehensive Understanding of Ecological Interactions and Defense Signaling Pathways

The glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a well-established chemical defense mechanism in Brassicaceae. srce.hrsemanticscholar.org When plant tissue is damaged by herbivores or pathogens, this compound is hydrolyzed by the myrosinase enzyme into its active form, 4-methylthio-3-butenyl isothiocyanate . nih.govjst.go.jp This isothiocyanate is a primary contributor to the pungent flavor of radish and is believed to play a crucial role in plant defense. researchgate.netnih.gov

Glucosinolates and their breakdown products can act as deterrents or, conversely, as attractants for specialist insects. oup.com The high concentration of a single compound like this compound in radish suggests a highly specialized ecological role that is not yet fully appreciated. oup.com The plant's defense response is often orchestrated by signaling molecules, with the jasmonate (JA) signaling pathway being central to inducing glucosinolate biosynthesis upon attack. semanticscholar.orgmdpi.com Transcription factors like MYC2, MYC3, and MYC4 are activated by JA and directly promote the expression of glucosinolate biosynthetic genes. mdpi.com

Future research must move beyond the general model and investigate the specific ecological consequences of the this compound profile. Key questions include:

How do specialist versus generalist herbivores and pathogens respond specifically to 4-methylthio-3-butenyl isothiocyanate?

Does this compound have unique anti-microbial or anti-fungal properties compared to other isothiocyanates?

Are the breakdown products of this compound themselves involved in plant defense signaling, creating a feedback loop that amplifies the defense response? nih.gov

A deeper understanding of the crosstalk between the hydrolysis of this specific glucosinolate and the broader network of plant defense signaling is essential for a complete ecological picture. nih.gov

Advanced Genetic Engineering Approaches for Precision Manipulation of Glucosinolate Profiles

The ability to precisely control the levels of specific glucosinolates holds immense potential for crop improvement. eurekalert.orgresearchgate.net For instance, increasing this compound could enhance pest resistance, while decreasing it might alter flavor profiles to meet consumer preferences. The development of a radish line lacking this compound through conventional breeding from a natural mutant has already demonstrated the value of such modifications. researchgate.netnih.gov

The identification of key biosynthetic genes like GRS1 and regulatory factors like RsMYB28 provides clear targets for modern genetic engineering. oup.comgeneticsmr.org Advanced gene-editing technologies, particularly CRISPR-Cas9 , offer the precision needed to manipulate these targets without the genomic disruption associated with older techniques.

Future research in this area will likely focus on:

Targeted Knockouts: Using CRISPR-Cas9 to create null mutants of GRS1 to completely eliminate this compound, or of regulatory factors like RsMYB28 to down-regulate the entire aliphatic pathway.

Promoter Engineering: Modifying the promoter regions of key biosynthetic genes to either enhance or suppress their expression in specific tissues or at specific developmental stages.

These approaches will facilitate the development of crops with carefully tailored glucosinolate profiles, optimized for improved pest resistance, nutritional value, or flavor. eurekalert.org

Table 2: Potential Genetic Engineering Strategies for this compound

| Strategy | Target Gene(s) | Expected Outcome | Application |

| Gene Knockout | GRS1 | Elimination of this compound | Altering flavor; studying compound function |

| Transcriptional Upregulation | GRS1, RsMYB28 | Increased levels of this compound | Enhancing pest/pathogen resistance |

| Transcriptional Downregulation | RsMYB28, RsMYB29 | Reduced levels of all aliphatic glucosinolates | Improving animal feed meal quality |

| Tissue-Specific Expression | Promoter of GRS1 | Accumulation in specific tissues (e.g., roots vs. leaves) | Targeted pest defense; flavor modification |

Development of Novel Analytical Probes and Tools for In Situ Studies

Current methods for analyzing this compound, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are highly accurate and quantitative. nih.govnih.gov However, they require tissue extraction, which makes it impossible to study the compound's dynamics in living cells and tissues. To understand how and where this glucosinolate is synthesized, transported, and stored in real-time, especially in response to stimuli like wounding, new analytical tools are needed.

A crucial foundational step has been achieved with the first total synthesis of this compound. nih.gov The authors of this work noted that their synthetic route is designed to facilitate the creation of various derivatives that could be used as molecular probes. nih.gov This opens the door to developing: